molecular formula C7H9N3 B1445212 5H,6H,7H-cyclopenta[c]pyridazin-3-amine CAS No. 1342288-68-9

5H,6H,7H-cyclopenta[c]pyridazin-3-amine

Cat. No.: B1445212
CAS No.: 1342288-68-9
M. Wt: 135.17 g/mol
InChI Key: DTEKYYMYRUOFEG-UHFFFAOYSA-N
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Description

5H,6H,7H-Cyclopenta[c]pyridazin-3-amine (CAS 1342288-68-9) is a high-value chemical building block incorporating the privileged 3-aminopyridazine scaffold . This fused bicyclic compound is characterized by a cyclopentane ring fused to a pyridazine, bearing a key amine functional group at the 3-position. With a molecular formula of C7H9N3 and a molecular weight of 135.17 g/mol, it presents a topological polar surface area of approximately 52 Ų, which can be favorable for bioavailability . The 3-aminopyridazine motif is a recognized pharmacophore in medicinal chemistry, featured in several FDA-approved drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib . This scaffold is valued for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions, robust hydrogen-bonding capacity for specific target engagement, and inherent polarity that can help optimize the lipophilicity and metabolic stability of drug candidates . Researchers utilize this compound as a versatile synthetic intermediate in the discovery and development of novel therapeutic agents, particularly where molecular recognition and target affinity are critical. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKYYMYRUOFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342288-68-9
Record name 5H,6H,7H-cyclopenta[c]pyridazin-3-amine
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Preparation Methods

Starting Materials and Reagents

Synthetic Procedure

  • Preparation of Diarylidene Cyclopentanone Derivatives
    The initial step involves the Knoevenagel condensation of cyclopentanone with aromatic aldehydes in a 2:1 molar ratio to produce 2,5-diarylidenecyclopentanone derivatives. This step is crucial for introducing the arylidene substituents that influence the subsequent cyclization.

  • Cyclocondensation Reaction
    A mixture of the prepared 2,5-diarylidenecyclopentanone derivative (0.02 mol), sodium alkoxide (0.02 mol), and propanedinitrile (0.02 mol) is refluxed in ethanol or methanol at 80 °C for 1 hour. The sodium alkoxide acts both as a base catalyst and reagent, facilitating Michael addition of propanedinitrile to the α,β-unsaturated cyclopentanone intermediate.

  • Cyclization and Dehydration
    The intermediate formed undergoes nucleophilic attack and intramolecular cyclization, followed by dehydration to yield the cyclopenta[b]pyridine or cyclopenta[c]pyridazine derivatives, depending on the nucleophile used.

  • Isolation and Purification
    After reflux, the reaction mixture is cooled to room temperature and diluted with distilled water. The crude product precipitates and is filtered off, washed with water, and recrystallized from ethanol to obtain high-purity heterocyclic compounds.

Reaction Mechanism Highlights

  • The reaction proceeds via Michael addition of the nitrogen nucleophile to the α,β-unsaturated ketone.
  • The alkoxide ion facilitates nucleophilic attack and cyclization.
  • Dehydration leads to the formation of the aromatic heterocyclic ring system.
  • The process is efficient and typically yields 75–82% of the target compound.

Characterization Data and Yields

The following table summarizes typical yields, melting points, and key spectral data for representative derivatives closely related to 5H,6H,7H-cyclopenta[c]pyridazin-3-amine synthesized by this method:

Compound ID Yield (%) Melting Point (°C) Key IR Absorptions (cm⁻¹) Notable NMR Features Elemental Analysis (Calcd vs Found)
CAPD-1 (2-ethoxy derivative) 77 149–151 2204 (C≡N), 1599 (C=N) 1H NMR: Ethoxy CH3 triplet at 1.43 ppm; cyclic CH2 at ~2.9 ppm C: 74.56 / 74.42; H: 5.12 / 5.01; N: 15.81 / 15.67
CAPD-2 (2-methoxy derivative) 75 171–173 2219 (C≡N), 1602 (C=N) 1H NMR: OMe singlet at 4.13 ppm; cyclic CH2 at ~2.9 ppm C: 74.10 / 73.97; H: 4.74 / 4.61; N: 16.46 / 16.39
CAPD-3 (pyridin-4-yl derivative) 82 180–181 2200 (C≡N), 1602 (C=N) 1H NMR: OMe singlet at 4.02 ppm; cyclic CH2 multiplet at 2.75–2.92 ppm C: 74.10 / 73.9; H: 4.74 / 4.6; N: 16.46 / 16.4

Note: These compounds are structurally related analogs synthesized by the same methodology and provide a proxy for the preparation of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine derivatives.

Research Findings and Analysis

  • The cyclocondensation method using sodium alkoxide catalysts is efficient, environmentally friendly, and yields high-purity products under mild conditions (80 °C, 1 hour reflux).
  • The reaction tolerates various substituents on the aromatic rings, allowing for structural diversity.
  • Characterization by IR, NMR, and elemental analysis confirms the successful formation of the heterocyclic ring system.
  • This synthetic strategy is versatile and can be adapted to prepare a range of cyclopenta-fused pyridazine and pyridine derivatives, including 5H,6H,7H-cyclopenta[c]pyridazin-3-amine.
  • Computational studies (DFT and Monte Carlo simulations) support the stability and adsorption properties of these compounds, which correlate with their synthetic accessibility and functional properties.

Summary Table of Preparation Conditions

Step Reagents/Conditions Purpose Outcome
1 Cyclopentanone + Aromatic aldehydes, base catalyst Knoevenagel condensation 2,5-Diarylidene cyclopentanone derivatives
2 Diarylidene cyclopentanone + Propanedinitrile + Sodium alkoxide (ethoxide/methoxide), reflux 80 °C, 1 h Cyclocondensation Formation of cyclopenta-fused heterocycles
3 Cooling + Dilution with water + Filtration + Recrystallization from ethanol Purification High purity 5H,6H,7H-cyclopenta[c]pyridazin-3-amine derivatives

This comprehensive overview of preparation methods for 5H,6H,7H-cyclopenta[c]pyridazin-3-amine and related compounds provides a reliable and professional guide for researchers aiming to synthesize these heterocyclic amines with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-cyclopenta[c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties
Research indicates that derivatives of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine exhibit significant biological activities, including anticancer and antimicrobial effects. These properties are attributed to their ability to interact with various biological targets. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells and exhibit antibacterial activity against specific pathogens.

Drug Development
The compound's unique bicyclic structure makes it a candidate for drug development. Its derivatives are being explored for their pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. The binding affinity of these compounds with biological targets is often assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which help elucidate their pharmacodynamics and pharmacokinetics.

Organic Synthesis

Synthesis of Heterocycles
5H,6H,7H-cyclopenta[c]pyridazin-3-amine serves as a versatile building block in organic synthesis. It is utilized in multicomponent reactions to form more complex heterocyclic structures. For example, it can undergo Knoevenagel condensation reactions with aldehydes to produce cyclopentapyridine derivatives, which are valuable in various synthetic pathways .

Catalytic Reactions
The compound has been employed in catalytic reactions involving ruthenium-mediated dual catalysis for the synthesis of isoquinolone derivatives from isoquinoline via C-H activation. This method highlights the compound's utility in facilitating chemical transformations that are significant in medicinal chemistry.

Materials Science

Corrosion Inhibition
Recent studies have demonstrated the application of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine derivatives as effective inhibitors for carbon steel corrosion in acidic environments. The electrochemical performance of these compounds was evaluated using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Results indicated that certain derivatives exhibit high inhibition efficiencies (up to 97.7%) when tested in sulfuric acid solutions .

Summary of Key Findings

Application AreaKey FindingsTechniques Used
Medicinal ChemistryAnticancer and antimicrobial activitiesSPR, ITC
Organic SynthesisBuilding block for heterocycles; catalytic reactionsKnoevenagel condensation
Materials ScienceCorrosion inhibitors for carbon steelPotentiodynamic polarization, EIS

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine in biological systems involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Core Structural Differences

The following table summarizes key differences between 5H,6H,7H-cyclopenta[c]pyridazin-3-amine and related compounds:

Compound Name Molecular Formula Average Mass Key Structural Features Hazards (GHS) References
5H,6H,7H-Cyclopenta[c]pyridazin-3-amine Inferred: C₇H₈N₄ ~148.17 (estimated) Pyridazine fused to cyclopentane at [c]; two adjacent N atoms Not explicitly stated
5H,6H,7H-Cyclopenta[b]pyridin-3-amine C₈H₁₀N₂ 134.18 Pyridine fused to cyclopentane at [b]; single N atom H302, H315, H319, H335
6-Methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine C₈H₁₂N₄ 164.21 Pyridazine fused to a pyrido ring; methyl substituent Not specified
5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic acid C₈H₈N₂O₂ (estimated) ~178.17 Carboxylic acid functionalization at C3 Not specified

Key Observations :

  • Ring Fusion Position: The [c] vs. [b] fusion alters steric and electronic profiles.
  • Functionalization : Derivatives like the carboxylic acid () and amide () demonstrate how substituents modulate solubility and biological activity .

Hazard and Stability Profiles

  • 5H,6H,7H-Cyclopenta[b]pyridin-3-amine : Classified with GHS warnings for skin/eye irritation (H315, H319) and acute toxicity (H302, H335). Storage requires inert atmospheres and low temperatures (2–8°C) .
  • Pyridazine Analogs : While hazards are unspecified, the presence of multiple nitrogen atoms may necessitate similar precautions to avoid reactivity or toxicity.

Biological Activity

5H,6H,7H-cyclopenta[c]pyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by its unique fused ring structure. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₇H₉N₃
  • IUPAC Name : 5H,6H,7H-cyclopenta[c]pyridazin-3-amine
  • Structure : The compound features a cyclopentane ring fused with a pyridazine ring, providing distinct chemical reactivity.

The biological activity of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine is primarily attributed to its interactions with various biological targets:

  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, studies have indicated that it can modulate enzyme activity by binding to active sites or allosteric sites on proteins.
  • Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism and function. This modulation is crucial for its therapeutic effects in various diseases .

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : Pyridazine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. In vitro studies have demonstrated that certain derivatives can effectively inhibit COX-2 activity .
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens, making them potential candidates for further development in treating infections .
  • Cardiotonic Effects : Certain pyridazine derivatives are being investigated for their cardiotonic properties, which could be beneficial in treating heart-related conditions .

Table 1: Summary of Biological Activities of 5H,6H,7H-Cyclopenta[c]pyridazin-3-amine Derivatives

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 enzyme activity
AntimicrobialEffective against various bacterial strains
CardiotonicEnhances cardiac contractility

Case Study Example

In a study evaluating the COX-2 inhibitory activity of pyridazine derivatives, several compounds were synthesized and tested. Among them, specific derivatives demonstrated superior inhibition compared to the well-known COX-2 inhibitor celecoxib. These findings indicate the potential of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine as a lead compound for developing new anti-inflammatory drugs .

Q & A

What are the established synthetic methodologies for 5H,6H,7H-cyclopenta[c]pyridazin-3-amine, and how do reaction conditions influence yield and purity?

While direct synthesis of the target compound is not explicitly detailed in the literature, analogous cyclopenta-fused amines are synthesized via solvent-free, high-temperature reactions. For example, N-aryl-1-(pyridine-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amines are prepared by stirring 5-arylamino-1,2,4-triazines with 1-morpholinocyclopentene at 200°C under argon for 3 hours . Key factors affecting yield include:

  • Temperature : Elevated temperatures (≥200°C) promote cyclization but risk decomposition.
  • Atmosphere : Inert gases (e.g., argon) prevent oxidation of sensitive intermediates.
  • Reagent ratios : Excess cyclopentene derivatives improve conversion rates.
MethodConditionsKey ReagentsReference
Solvent-free thermal200°C, 3h, argon1-morpholinocyclopentene

How can researchers characterize the structural integrity of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine using spectroscopic techniques?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm cyclopenta-fused ring systems and amine functionality.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 134.14 g/mol for C6_6H6_6N4_4 analogs) .
  • Elemental Analysis : Validate empirical formulas (e.g., C6_6H6_6N4_4 for related hydrazine derivatives) .

Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in fused-ring systems.

What biological activities have been reported for cyclopenta-fused pyridazinamines, and how can these guide pharmacological research?

Structurally related compounds, such as 5H,6H,7H-cyclopenta[d]pyrimidin-2-amine, exhibit:

  • Anticancer activity : Potential via apoptosis induction or kinase inhibition .
  • H3_3 receptor antagonism : Modulates allergic and autoimmune responses .

Researchers should prioritize:

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
  • Receptor binding studies : Radioligand displacement assays for H3_3 receptor affinity.

What strategies are recommended for resolving contradictory data in the bioactivity profiles of cyclopenta-fused amines?

Contradictions may arise from:

  • Purity issues : Validate compound integrity via HPLC and NMR.
  • Assay variability : Standardize protocols (e.g., DPPH scavenging IC50_{50} measurements ).
  • Structural analogs : Compare activities of derivatives (e.g., chloro or cyano-substituted analogs ) to identify pharmacophores.

Example approach:

Replicate assays under controlled conditions.

Perform dose-response curves to confirm potency trends.

How can solvent-free synthesis approaches be optimized for preparing derivatives of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine?

Optimization strategies include:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to lower reaction temperatures.
  • Time-temperature profiles : Use Design of Experiments (DoE) to identify ideal conditions.
  • Green chemistry metrics : Monitor atom economy and E-factors to enhance sustainability .

What computational methods are applicable for predicting the electronic properties and reactivity of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., H3_3 receptors).
  • Dissociative Photoionization Studies : Model fragmentation pathways (e.g., C7_7H7+_7^+ formation ).

Example workflow:

Optimize geometry using B3LYP/6-31G(d).

Analyze electrostatic potential maps for nucleophilic/electrophilic sites.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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